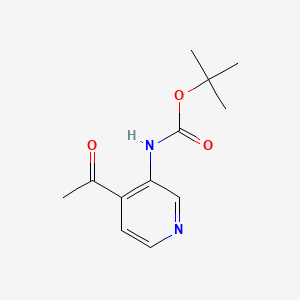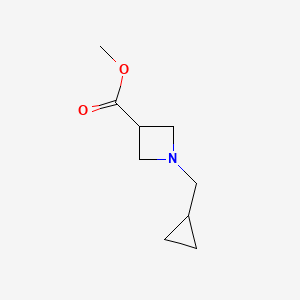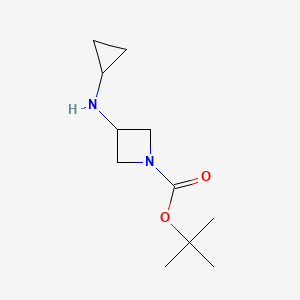![molecular formula C7H7BrN2 B596188 5-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine CAS No. 1260671-35-9](/img/structure/B596188.png)
5-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine is a chemical compound with the molecular formula C7H7BrN2. It has a molecular weight of 199.05 g/mol . The compound consists of fused six-membered pyridine and five-membered pyrrole rings, forming an essentially planar aza-indole skeleton .
Molecular Structure Analysis
The molecular structure of 5-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine is characterized by a fused ring system that is essentially planar. The largest deviation from the mean plane is 0.017 Å . In the crystal, pairs of N-H⋯N hydrogen bonds connect the molecules into inversion dimers .Physical And Chemical Properties Analysis
5-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine has a molecular weight of 199.05 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2. The compound has a rotatable bond count of 0. Its exact mass and monoisotopic mass are 197.97926 g/mol. The topological polar surface area is 24.9 Ų .Wissenschaftliche Forschungsanwendungen
Synthesis of Azaindole Based Protein Kinase Inhibitors
“5-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine” is used as a synthetic intermediate in the production of azaindole based protein kinase inhibitors . Protein kinases play a crucial role in cell signaling and are often targets for therapeutic intervention in various diseases.
Anticancer Therapy
Compounds containing a pyrrolopyridine scaffold, such as “5-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine”, have been used in anticancer therapy . They show inhibitory effects against FMS kinase and are promising candidates for anticancer and antiarthritic drug development .
Fibroblast Growth Factor Receptor Inhibitors
Derivatives of “5-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine” have been found to be potent inhibitors of fibroblast growth factor receptors (FGFRs) . FGFRs play an essential role in various types of tumors, and targeting them represents an attractive strategy for cancer therapy .
Antimicrobial Activity
Pyrrolopyrazine derivatives, which include “5-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine”, have exhibited different biological activities, such as antimicrobial activity . This makes them potential candidates for the development of new antimicrobial agents .
Anti-inflammatory Activity
These compounds have also shown anti-inflammatory activity , which could be useful in the treatment of various inflammatory diseases .
Antiviral Activity
Pyrrolopyrazine derivatives have demonstrated antiviral activities , suggesting their potential use in the development of new antiviral drugs .
Antifungal Activity
These compounds have also exhibited antifungal activities , making them potential candidates for the development of new antifungal agents .
Kinase Inhibitory Activity
Pyrrolopyrazine derivatives have shown activity on kinase inhibition , which could be beneficial in the treatment of various diseases where kinase activity plays a crucial role .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2/c8-7-2-1-5-6(10-7)3-4-9-5/h1-2,9H,3-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJKVOWZLMOHIRM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1N=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20858585 |
Source


|
| Record name | 5-Bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20858585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine | |
CAS RN |
1260671-35-9 |
Source


|
| Record name | 5-Bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20858585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-Bromo-4H-pyrrolo[3,4-d]thiazol-6(5H)-one](/img/structure/B596121.png)



